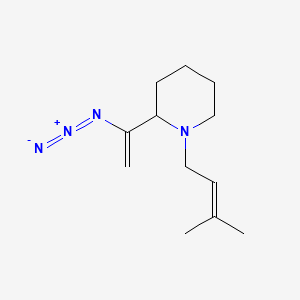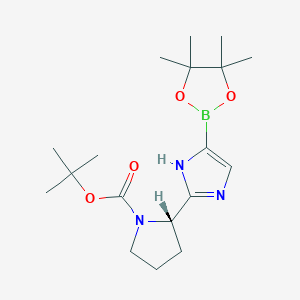![molecular formula C24H23N5O2 B11829827 1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)-](/img/structure/B11829827.png)
1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-pipéridinyl]-3-(4-phénoxyphényl)- est un composé organique complexe appartenant à la famille des pyrazoles. Les dérivés du pyrazole sont connus pour leurs diverses propriétés biologiques et médicinales, notamment les activités antihyperglycémique, antibactérienne, sédative-hypnotique, anti-inflammatoire, antipyrétique et analgésique . Ce composé, avec sa structure unique, présente un potentiel pour diverses applications dans la recherche scientifique et l'industrie.
Méthodes De Préparation
La synthèse du 1H-pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-pipéridinyl]-3-(4-phénoxyphényl)- peut être réalisée selon plusieurs méthodes :
Réaction de cycloaddition dipolaire-1,3 : Cette méthode implique la réaction de composés d'imine nitrile avec des cinnamitriles.
Réactions de condensation : La phénylhydrazine peut être condensée avec l'acétoacétate d'éthyle pour former le cycle pyrazole.
Réactions multicouches : Les aldéhydes aromatiques, le malononitrile et les dérivés de la phénylhydrazine peuvent être mis en réaction ensemble en une seule étape pour produire le composé cible. Cette méthode est avantageuse en raison de son rendement élevé, de son temps de réaction court et de son économie atomique.
Divers catalyseurs, tels que l'ascorbate de sodium, [HMIM]C(NO2)3, CPS-CDMNPs, des nanoparticules de NiFe2O4 et Glu.@Fe3O4, ont été utilisés pour améliorer l'efficacité de ces réactions .
Analyse Des Réactions Chimiques
1H-pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-pipéridinyl]-3-(4-phénoxyphényl)- subit plusieurs types de réactions chimiques :
Oxydation : Le composé peut être oxydé à l'aide de divers agents oxydants pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où des groupes fonctionnels sont remplacés par des nucléophiles.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines et les alcools. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
1H-pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-pipéridinyl]-3-(4-phénoxyphényl)- a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Les activités biologiques du composé en font un candidat pour l'étude de diverses voies et mécanismes biochimiques.
Médecine : En raison de ses propriétés médicinales potentielles, il est étudié pour son utilisation dans le développement de nouveaux médicaments pour le traitement de diverses maladies.
Industrie : Les propriétés uniques du composé le rendent utile dans le développement de nouveaux matériaux et procédés industriels.
Mécanisme d'action
Le mécanisme d'action du 1H-pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-pipéridinyl]-3-(4-phénoxyphényl)- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes, des récepteurs ou d'autres protéines, en modulant leur activité et en conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1H-pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-pipéridinyl]-3-(4-phénoxyphényl)- peut être comparé à d'autres dérivés du pyrazole, tels que :
5-Amino-1-phényl-1H-pyrazole-4-carbonitrile : Ce composé a un noyau de pyrazole similaire, mais diffère par ses substituants, ce qui conduit à des propriétés et des applications différentes.
3-Amino-4-pyrazolecarbonitrile : Un autre dérivé du pyrazole présentant des propriétés chimiques et biologiques distinctes.
Le caractère unique du 1H-pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-pipéridinyl]-3-(4-phénoxyphényl)- réside dans ses substituants spécifiques, qui confèrent une réactivité chimique et une activité biologique uniques.
Propriétés
Formule moléculaire |
C24H23N5O2 |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
5-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C24H23N5O2/c1-2-22(30)28-14-6-7-18(16-28)29-24(26)21(15-25)23(27-29)17-10-12-20(13-11-17)31-19-8-4-3-5-9-19/h2-5,8-13,18H,1,6-7,14,16,26H2/t18-/m1/s1 |
Clé InChI |
ZIYCMWSAXJKKHX-GOSISDBHSA-N |
SMILES isomérique |
C=CC(=O)N1CCC[C@H](C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C#N)N |
SMILES canonique |
C=CC(=O)N1CCCC(C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



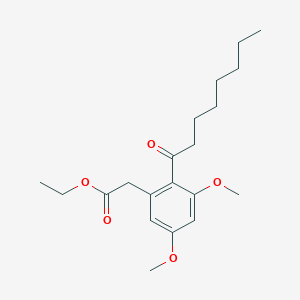
![2-[[4-Amino-1-[5-(1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid](/img/structure/B11829759.png)

![1-[(3aR,4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one](/img/structure/B11829778.png)
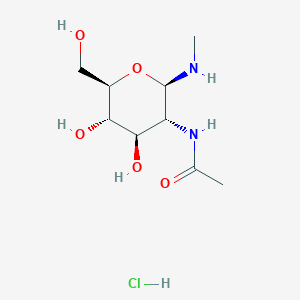
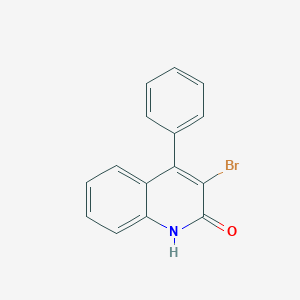
![N'-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B11829793.png)

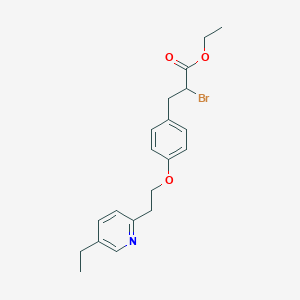
![(3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11829811.png)
